BenchChemオンラインストアへようこそ!

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate

Chiral resolution Enantiomeric excess Optical purity

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate (CAS 2091951‑57‑2) is an optically active N‑Boc‑protected piperidin‑4‑one bearing a single (R)‑configured methyl substituent at the 3‑position. It is primarily employed as a chiral building block in the synthesis of complex piperidine‑containing APIs, most notably the JAK inhibitor tofacitinib (CP‑690550), where the (R)‑stereochemistry is essential for constructing the requisite (3R,4R)‑configuration of the target molecule.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 2091951-57-2
Cat. No. B1517291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
CAS2091951-57-2
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1CN(CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyVWSBNWIPICCWAM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate (CAS 2091951-57-2) – A Chiral N-Boc-Piperidinone for Asymmetric Synthesis


Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate (CAS 2091951‑57‑2) is an optically active N‑Boc‑protected piperidin‑4‑one bearing a single (R)‑configured methyl substituent at the 3‑position . It is primarily employed as a chiral building block in the synthesis of complex piperidine‑containing APIs, most notably the JAK inhibitor tofacitinib (CP‑690550), where the (R)‑stereochemistry is essential for constructing the requisite (3R,4R)‑configuration of the target molecule [1]. The compound is commercially available with a typical purity of ≥98 % and is characterised by its defined optical rotation and high enantiomeric excess [2].

Why Racemic or Opposite-Enantiomer Substitutes of Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate Cannot Be Interchanged


The racemic mixture (CAS 181269‑69‑2) and the (S)‑enantiomer (CAS 2092486‑33‑2) share the same molecular formula and connectivity but differ critically in three‑dimensional arrangement . In drug synthesis, the (R)‑configuration is a prerequisite for achieving the correct (3R,4R)‑stereochemistry of tofacitinib; substitution with the racemate introduces a 50 % fraction of the undesired (S)‑enantiomer, which cannot be removed by achiral purification and leads to a diastereomeric mixture that compromises downstream yield and requires costly chiral separation [1]. The (S)‑enantiomer, although optically pure, gives the opposite stereochemical outcome and is therefore unsuitable for the same synthetic route [1]. Consequently, generic substitution fails both stereochemical and process‑economy requirements.

Quantitative Differentiation of Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate Against Closest Analogs and Alternatives


Enantiomeric Excess ≥99 % vs Racemate – An Essential Purity Metric for Chiral API Synthesis

The (R)-enantiomer is obtainable with an optical purity of at least 99 % ee, as demonstrated by the patented industrial preparation method that delivers the title compound with 99.0 % ee and, in optimised examples, up to 99.8 % ee [1]. In contrast, the commercially dominant racemic mixture (CAS 181269‑69‑2) possesses 0 % ee by definition . This >99 percentage‑point gap is decisive for any synthesis pathway that requires a single enantiomer to avoid diastereomeric product mixtures.

Chiral resolution Enantiomeric excess Optical purity

Price Premium Over Racemate Reflects the Value of Defined (R)-Stereochemistry in cGMP Synthesis

On a per‑gram basis, the (R)‑enantiomer commands a substantial premium: at the 1 g scale, Fluorochem lists the 98 % pure (R)‑enantiomer at £300 , whereas the 95 % pure racemate is priced at $16 (≈£12.50) from AKSci . The 24‑fold higher cost of the optically pure compound is a direct consequence of the additional chiral resolution or asymmetric synthesis steps required to achieve >99 % ee, and it is tolerated by the market precisely because the downstream API (tofacitinib) cannot be made without this specific stereoisomer.

Cost of chirality Procurement economics Chiral building block

Opposite Sign of Optical Rotation Distinguishes (R)- from (S)-Enantiomer for Identity Testing

Although both the (R)- and (S)-enantiomers are commercially available at comparable purity (98 %), they exhibit opposite optical rotations. The (R)-enantiomer is dextrorotatory, while the (S)-enantiomer is levorotatory [1]. This orthogonal physical property allows unequivocal identity confirmation by polarimetry, preventing accidental cross‑contamination in a laboratory or manufacturing setting.

Optical rotation Chiral identity QC release testing

Scalable Industrial Preparation with High Yield and Optical Purity – A Process Advantage Over Earlier Racemic Routes

The patented process explicitly targets industrial scalability: it delivers the (R)-enantiomer in 75–92 % isolated yield with optical purity ≥99 % ee while utilising commercially available reagents and solvents [1]. Earlier racemic syntheses (e.g., the method referenced in prior art of the same patent) produce only the racemate and do not achieve optical enrichment without additional resolution steps, which cut the effective yield of the desired enantiomer to ≤50 % [1].

Process chemistry Scalability Green chemistry

Essential Intermediate for Tofacitinib – The (3R) Configuration Is Non‑Negotiable for the API’s (3R,4R) Pharmacophore

The (3R)‑configured compound is a proximal precursor to cis‑(3R,4R)‑N‑Boc‑4‑methyl‑3‑(methylamino)piperidine, the direct intermediate for tofacitinib [1]. All tofacitinib synthetic routes require this specific stereochemistry; introduction of the (3S)‑enantiomer would invert the piperidine ring stereocentre and produce the (3S,4S)‑diastereomer, which is pharmacologically inactive [2]. No alternative chiral piperidinone building block can replace this compound without necessitating a complete redesign of the synthetic route.

Tofacitinib JAK inhibitor Key intermediate

High-Value Application Scenarios for Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate Where Selection Over Analogs Is Most Impactful


GMP Synthesis of Tofacitinib (CP-690550) and Its Regulatory Starting Material

The compound serves as the regio‑ and stereodefined entry point for constructing the (3R,4R)‑piperidine core of tofacitinib. Because the API’s regulatory filing defines the chiral purity of intermediates, sourcing the (R)-enantiomer with documented ≥99 % ee is mandatory to avoid a major source of diastereomeric impurity that would otherwise require additional purification and re‑validation [1].

Medicinal Chemistry SAR Campaigns on 3,4‑Disubstituted Piperidine Scaffolds

When exploring structure‑activity relationships around the piperidine ring, the optically pure (R)-enantiomer ensures that any observed biological activity is correctly attributed to the desired stereoisomer. Using the racemate would confound the SAR interpretation and lead to ambiguous potency and selectivity data, potentially wasting screening resources [2].

Process Development and Scale‑Up of Chiral Piperidine Intermediates

The patented process demonstrates that the (R)-enantiomer can be produced at multi‑kilogram scale in high yield (up to 92 %) and with optical purity exceeding 99 % ee, incorporating a racemisation‑recycle loop for the undesired enantiomer [2]. This makes it the most advanced, industrially proven starting point for process chemists aiming to deliver enantiopure piperidine fragments under cGMP conditions.

Quality Control Reference Standard Setting

Due to its well‑defined optical rotation and high enantiomeric purity, the (R)-enantiomer is the appropriate reference standard for chiral HPLC method development and system suitability testing. Its opposite‑enantiomer counterpart can be used as a resolution marker, while the racemate provides a baseline for peak assignment, but the (R)-enantiomer alone serves as the primary standard for quantifying enantiomeric purity in release testing .

Quote Request

Request a Quote for Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.